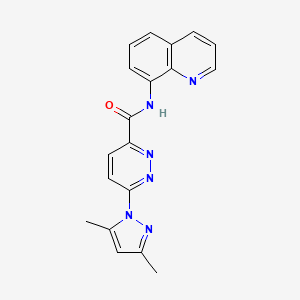

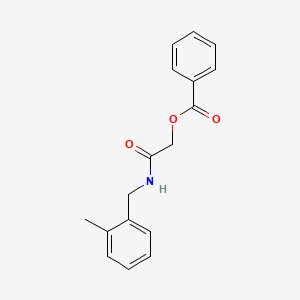

1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of furan derivatives, such as the compound , involves numerous methods. Furan is a planar five-member heterocyclic ring with 4C and 1O atom and in ring O is present in 1st positions . The incorporation of the furan nucleus is an important synthetic strategy in drug discovery .Chemical Reactions Analysis

Furan derivatives have broadened scope in remedying various dispositions in clinical medicines. Numerous methods for the synthesis of furans and also their various structure reactions offer enormous scope in the field of medicinal chemistry .科学的研究の応用

Structure-Activity Relationship and Vasodilation Activity

Research on derivatives of 1,2,3,4-tetrahydroisoquinoline, such as the study by Anan et al. (1996), demonstrates the significance of structure-activity relationships in developing compounds with potent DA1 agonistic activities. The study identifies a compound as a potent renal vasodilator, highlighting the potential of similar structures in therapeutic applications relating to vasodilation and cardiovascular research (Anan et al., 1996).

Enzymatic Inhibition

Compounds with methanesulfonyl and fluorine groups have been studied for their enzymatic inhibition properties. For instance, the work by Kitz and Wilson (1963) on methanesulfonyl fluoride as an oxydiaphoric inhibitor of acetylcholinesterase demonstrates the relevance of such studies in understanding enzyme inhibition mechanisms and designing inhibitors (Kitz & Wilson, 1963).

Inhibitory Potency and Molecular Interactions

Grunewald et al. (2006) explored the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines and their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase (PNMT). This study, by examining the inhibitory potency and molecular interactions of these compounds, provides valuable insights into the design of selective inhibitors for biomedical research (Grunewald et al., 2006).

Supramolecular Chemistry and X-ray Characterization

The synthesis, X-ray characterization, and analysis of tetrahydro-diepoxybenzo[de]isoquinoline derivatives by Grudova et al. (2020) emphasize the importance of structural analysis and supramolecular chemistry in understanding the interactions and properties of complex molecules. This research could provide a framework for studying similar fluorophenyl and methanesulfonamide-containing compounds (Grudova et al., 2020).

Asymmetric Synthesis and Stereocenters

Bhosale et al. (2022) discussed the asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium, highlighting the creation of sulfone-bearing contiguous quaternary stereocenters. This study showcases the potential of similar compounds in asymmetric synthesis and the creation of stereocenters, which is crucial for the development of chiral pharmaceuticals (Bhosale et al., 2022).

作用機序

The mechanism of action of furan derivatives can vary widely depending on the specific compound and its intended use. Furan drugs can act on various targets or receptors in the body like they act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .

将来の方向性

特性

IUPAC Name |

1-(4-fluorophenyl)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O4S/c22-18-6-3-15(4-7-18)14-29(26,27)23-19-8-5-16-9-10-24(13-17(16)12-19)21(25)20-2-1-11-28-20/h1-8,11-12,23H,9-10,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNNEGXAJSZHKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-benzyl-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2779081.png)

![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2779082.png)

![2-Methyl-6-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2779083.png)

![(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2779089.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2779096.png)